3-Bromo-4-hydroxybenzothioamide
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Overview
Description
3-bromo-4-hydroxybenzene-1-carbothioamide is an organic compound characterized by the presence of a bromine atom, a hydroxyl group, and a carbothioamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4-hydroxybenzene-1-carbothioamide typically involves the bromination of 4-hydroxybenzene-1-carbothioamide. The reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of 3-bromo-4-hydroxybenzene-1-carbothioamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-bromo-4-hydroxybenzene-1-carbothioamide undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom on the benzene ring can be substituted by other electrophiles under suitable conditions.
Nucleophilic Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitric acid or sulfuric acid can be used to introduce nitro or sulfonic groups onto the benzene ring.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate can facilitate the substitution of the hydroxyl group.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.
Major Products Formed
The major products formed from these reactions include various substituted benzene derivatives, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
3-bromo-4-hydroxybenzene-1-carbothioamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific molecular pathways involved in cancer cell proliferation.
Antimicrobial Activity: It exhibits significant antimicrobial properties against various bacterial and fungal strains.
Antioxidant Properties: The compound has been shown to possess antioxidant activity, making it a potential candidate for therapeutic applications.
Mechanism of Action
The mechanism of action of 3-bromo-4-hydroxybenzene-1-carbothioamide involves its interaction with specific molecular targets. For instance, in cancer cells, the compound can inhibit the PI3K/Akt/mTOR signaling pathway, leading to reduced cell proliferation and induction of apoptosis . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and interfere with essential bacterial enzymes .
Comparison with Similar Compounds
Similar Compounds
4-bromo-2-hydroxybenzene-1-carbothioamide: Similar in structure but with different positioning of the bromine and hydroxyl groups.
Hydrazine-1-carbothioamide derivatives: These compounds share the carbothioamide functional group and exhibit similar biological activities.
Uniqueness
3-bromo-4-hydroxybenzene-1-carbothioamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its ability to inhibit crucial molecular pathways in cancer cells and its significant antimicrobial activity make it a compound of interest for further research and development.
Properties
Molecular Formula |
C7H6BrNOS |
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Molecular Weight |
232.10 g/mol |
IUPAC Name |
3-bromo-4-hydroxybenzenecarbothioamide |
InChI |
InChI=1S/C7H6BrNOS/c8-5-3-4(7(9)11)1-2-6(5)10/h1-3,10H,(H2,9,11) |
InChI Key |
GKVKCTMGYXBEID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=S)N)Br)O |
Origin of Product |
United States |
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